

Technical Guide: Spectral Profiling of Quetiapine Impurity-N

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Quetiapine Impurity-N*

CAS No.: 1800291-86-4

Cat. No.: B568969

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Executive Summary & Chemical Identity

Quetiapine Impurity N is a critical process-related impurity found in Quetiapine Fumarate API. It is structurally characterized as a "chain-extended" analogue of Quetiapine, containing an additional piperazine-ethoxy-ethyl moiety inserted into the side chain. Its presence indicates specific side-reactions involving bis(2-chloroethyl) ether and excess piperazine during the synthesis of the dibenzothiazepine core or the alkylation step.

Chemical Identification Table

Parameter	Detail
Common Name	Quetiapine Impurity N (EP Standard)
Chemical Name	2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol
CAS Number	1800291-86-4
Molecular Formula	C ₂₉ H ₄₁ N ₅ O ₃ S
Molecular Weight	539.73 g/mol
Structure Description	Dibenzo-thiazepine core coupled to a dipiperazine-polyether chain. [1] [2]
Solubility	Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.

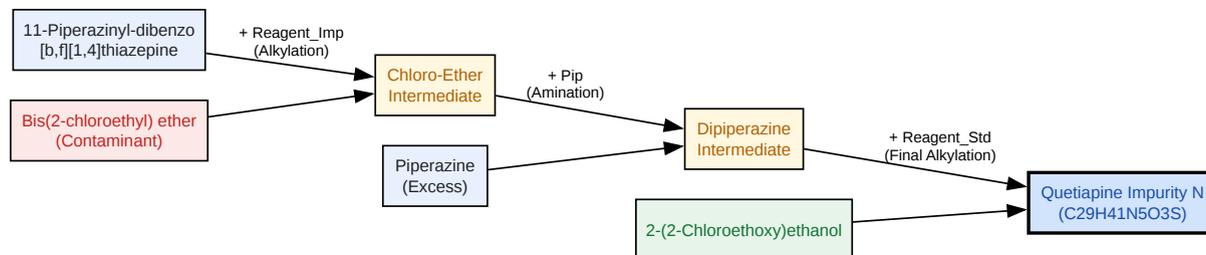
Origin & Formation Mechanism

Understanding the origin of Impurity N is essential for process control. It typically arises from the presence of bis(2-chloroethyl) ether as a contaminant in the starting material 2-(2-chloroethoxy)ethanol, or through a sequential side-reaction involving residual piperazine.

Formation Pathway

The formation involves a multi-step alkylation sequence:

- **Primary Coupling:** 11-piperazinyl-dibenzo[b,f][1,4]thiazepine reacts with the impurity bis(2-chloroethyl) ether (instead of the intended alcohol).
- **Secondary Amination:** The resulting chloro-intermediate reacts with a second molecule of piperazine.
- **Final Alkylation:** The terminal piperazine is alkylated by 2-(2-chloroethoxy)ethanol to form Impurity N.



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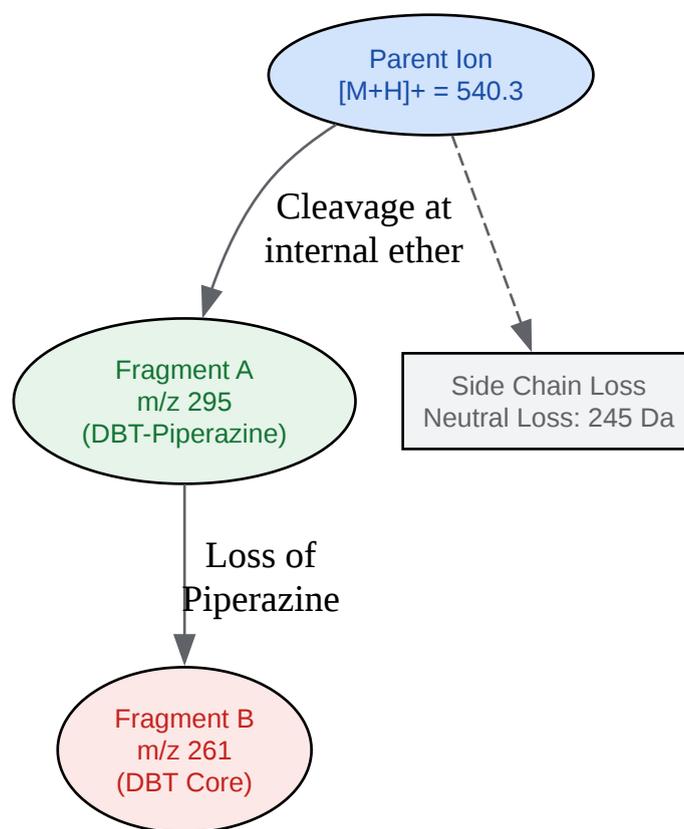
Figure 1: Proposed formation pathway of Quetiapine Impurity N via contaminant-driven chain extension.

Spectral Characterization (The Core)

A. Mass Spectrometry (MS)

Impurity N is best identified by its molecular ion and specific fragmentation pattern which distinguishes it from the Quetiapine dimer (Impurity S) or N-oxide.

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)
- Molecular Ion:
- Key Fragments:
 - 295: [Dibenzo[b,f][1,4]thiazepin-11-yl-piperazine]
(Characteristic "Quetiapine Core" fragment).
 - 261: [Dibenzo[b,f][1,4]thiazepine]
(Thiazepine ring cleavage).
 - 246: Loss of the dipiperazine side chain.



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Figure 2: Primary MS fragmentation pathway for Impurity N.

B. Nuclear Magnetic Resonance (NMR)

The NMR spectrum of Impurity N closely resembles Quetiapine but contains additional signals corresponding to the internal piperazine and ethoxy-ethyl linker.

Solvent: DMSO-

or CDCl₃

Field Strength: 400 MHz or higher recommended due to overlapping methylene signals.

¹H NMR Assignments (Predicted vs. Quetiapine Reference)

Position / Moiety	Quetiapine Shift (δ ppm)	Impurity N Shift (δ ppm)	Multiplicity	Integral	Interpretation
Aromatic (DBT)	6.90 – 7.60	6.90 – 7.60	Multiplets	8H	Unchanged dibenzothiazepine core.
Piperazine (Ring 1)	~3.40 (4H), ~2.50 (4H)	~3.40 (4H), ~2.50 (4H)	Broad singlets	8H	Ring attached to DBT. N4 protons shift slightly due to extended chain.
Linker 1 (-CH ₂ CH ₂ -O-CH ₂ CH ₂ -)	N/A	2.55, 3.55	Triplets	8H	New Signals. Ether linkage between two piperazine rings.
Piperazine (Ring 2)	N/A	2.40 – 2.50	Broad singlets	8H	New Signals. Internal piperazine ring protons.
Terminal Side Chain	2.60 (N-CH ₂), 3.50 (O-CH ₂)	2.60, 3.50	Triplets	4H	Terminal N-CH ₂ CH ₂ -O segment.
Terminal Ethanol	3.55 (CH ₂), 4.50 (OH)	3.55, 4.50	Multiplet, Broad	2H, 1H	Terminal -CH ₂ OH group.

Key Diagnostic Feature: Look for the increased integral in the aliphatic region (2.4–3.6 ppm). Quetiapine has ~14 aliphatic protons; Impurity N has 30 aliphatic protons. The ratio of Aromatic (8H) to Aliphatic (30H) is the definitive NMR test.

C. Infrared Spectroscopy (IR)[4]

- 3300 – 3450 cm^{-1} : O-H stretching (Broad).
- 3050 cm^{-1} : C-H stretching (Aromatic).
- 2800 – 2950 cm^{-1} : C-H stretching (Aliphatic). Note: Intensity of aliphatic bands is significantly higher relative to aromatic bands compared to pure Quetiapine.
- 1590 – 1600 cm^{-1} : C=N stretching (Thiazepine ring).
- 1100 – 1150 cm^{-1} : C-O-C ether stretching (Strong).

Experimental Protocol: Detection & Isolation

To isolate or detect Impurity N for validation, use the following High-Performance Liquid Chromatography (HPLC) method compatible with MS detection.

Chromatographic Conditions

- Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 mm x 4.6 mm, 5 μm .
- Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
- Mobile Phase B: Acetonitrile : Methanol (80:20).
- Gradient:
 - 0-5 min: 15% B
 - 5-25 min: 15% → 80% B (Linear gradient to elute non-polar impurities like Impurity N)
 - 25-30 min: 80% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm (or MS).
- Retention Time (RT): Impurity N is more lipophilic than Quetiapine due to the extra piperazine/ether chain.

- Quetiapine RT: ~12-15 min.
- Impurity N RT: ~18-22 min (Relative Retention Time ~1.3 - 1.5).

References

- European Pharmacopoeia (Ph. Eur.), "Quetiapine Hemifumarate Monograph," 10th Edition. (Defines the standard impurity profile including Impurity N).
- Veeprho Laboratories, "Quetiapine EP Impurity N Structure and CAS," (Verified CAS 1800291-86-4).
- Mittapelli, V., et al., "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine," Rasayan Journal of Chemistry, Vol 3, No 4, 2010. (Provides baseline spectral data for the Quetiapine core and related oxidative impurities).
- LGC Standards, "Quetiapine Impurity N Reference Material," (Confirms molecular formula C₂₉H₄₁N₅O₃S and MW 539.73).

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Sources

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- [2. Quetiapine Impurity-N | TRC-Q510015-100MG | LGC Standards](#) [lgcstandards.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Profiling of Quetiapine Impurity-N]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568969#spectral-data-of-quetiapine-impurity-n-nmr-ms-ir>]

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